3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the CAS Number: 145657-26-7 . Its molecular weight is 256.13 . The IUPAC name for this compound is 3-(2,3-dichloroanilino)-2-cyclohexen-1-one .
Molecular Structure Analysis
The InChI code for “3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one” is 1S/C12H11Cl2NO/c13-10-5-2-6-11 (12 (10)14)15-8-3-1-4-9 (16)7-8/h2,5-7,15H,1,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Research highlights the importance of cyclohexene oxidation products, such as cyclohex-2-en-1-one, as intermediates in the chemical industry. The selective oxidation of cyclohexene to cyclohex-2-en-1-one is a valuable reaction for synthesizing intermediates used in various industrial applications. This process underscores the significance of controlled oxidation reactions in producing targeted products for both academic and industrial purposes (Cao et al., 2018).
Environmental Impact of Chlorophenols
Studies on the environmental impact of chlorophenols, including those related to 2,3-dichlorophenyl compounds, demonstrate moderate toxic effects on mammalian and aquatic life. This research emphasizes the need for understanding the environmental behavior of chlorinated compounds, including their bioaccumulation and degradation, to mitigate potential adverse effects on ecosystems (Krijgsheld & Gen, 1986).
Herbicide Toxicity and Biodegradation
The toxicological profile and biodegradation mechanisms of herbicides based on dichlorophenyl compounds, such as 2,4-D, highlight the environmental and health implications of using such chemicals in agriculture. Understanding the degradation pathways and the role of microorganisms in the biodegradation of these herbicides is crucial for developing environmentally friendly pest control methods (Magnoli et al., 2020).
Pharmaceutical Applications
Research on cyclotides and their potential pharmaceutical applications suggests that compounds with a cyclic backbone, such as those derived from or structurally related to 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, could serve as templates for drug design. The unique structural and stability features of cyclotides make them promising candidates for developing new therapeutic agents (Craik et al., 2012).
Synthesis of Novel Compounds
The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives, which could be derived from intermediates similar to 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, indicate the potential of these compounds as antioxidant and anti-inflammatory agents. This research direction explores the chemical versatility of dichlorophenyl-amino compounds in synthesizing biologically active molecules (Raut et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-(2,3-dichloroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-10-5-2-6-11(12(10)14)15-8-3-1-4-9(16)7-8/h2,5-7,15H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPFCJTQXRWHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163127 |
Source
|
Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one | |
CAS RN |
145657-26-7 |
Source
|
Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.